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Compound of Interest

Compound Name: ST4206

Cat. No.: B611020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, demonstrating

significant potential in preclinical models of Parkinson's disease. As a metabolite of the parent

compound ST1535, its pharmacological profile and mechanism of action are of considerable

interest to the scientific community. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and biological activities of ST4206. Detailed

experimental protocols for key in-vitro and in-vivo assays are provided, alongside visualizations

of its signaling pathway and experimental workflows to facilitate a comprehensive

understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties
ST4206, with the IUPAC name 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-

one, is a purine derivative. Its chemical structure is characterized by a purine core substituted

with a butan-2-one group at the 2-position, an amino group at the 6-position, a methyl group at

the 9-position, and a 1,2,3-triazol-2-yl group at the 8-position.

Table 1: Chemical and Physical Properties of ST4206

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b611020?utm_src=pdf-interest
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

4-[6-amino-9-methyl-8-(1,2,3-

triazol-2-yl)-9H-purin-2-

yl]butan-2-one

Molecular Formula C12H14N8O

Molecular Weight 286.29 g/mol

CAS Number 1246018-36-9

Topological Polar Surface Area 117 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
7

Rotatable Bond Count 4

SMILES
CC(=O)CCC1=NC(=C2C(=N1)

N(C(=N2)N3N=CC=N3)C)N

InChI

InChI=1S/C12H14N8O/c1-

7(21)3-4-8-16-10(13)9-11(17-

8)19(2)12(18-9)20-14-5-6-15-

20/h5-6H,3-4H2,1-2H3,

(H2,13,16,17)

InChIKey
PLXYHOBIHWLDSZ-

UHFFFAOYSA-N

Synthesis
ST4206 is a metabolite of the adenosine A2A receptor antagonist, ST1535. The synthesis of

ST4206 is achieved through the oxidation of the corresponding alcohol precursor, which is a

metabolite of ST1535. A general synthetic strategy involves the functionalization of a purine

scaffold. While a specific, detailed synthesis protocol for ST4206 from basic starting materials

is not readily available in the public domain, a likely synthetic route, based on the synthesis of

its parent compound ST1535 and its metabolites, would involve the following key steps:
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2,6-dichloro-9-methylpurine Introduction of 1,2,3-triazole at C8 Introduction of the butan-2-one side chain at C2 Amination at C6 ST4206
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Prepare cell membranes expressing A2A receptors Incubate membranes with a radiolabeled A2A antagonist (e.g., [3H]ZM241385) and varying concentrations of ST4206 Separate bound from free radioligand by rapid filtration Quantify radioactivity on filters using liquid scintillation counting Calculate IC50 and Ki values

Click to download full resolution via product page
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and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611020#chemical-structure-and-properties-of-st4206]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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